(Z)-S49076 Hydrochloride: A Multi-Targeted Tyrosine Kinase Inhibitor
(Z)-S49076 Hydrochloride: A Multi-Targeted Tyrosine Kinase Inhibitor
An In-depth Technical Guide on the Mechanism of Action
Abstract
(Z)-S49076 hydrochloride is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] This document provides a comprehensive overview of its mechanism of action, detailing its primary targets, downstream signaling effects, and cellular consequences. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.
Core Mechanism of Action
(Z)-S49076 hydrochloride exerts its anti-tumor activity by targeting key RTKs implicated in tumor growth, proliferation, survival, and metastasis. Its primary targets are MET (Mesenchymal-Epithelial Transition factor), AXL (AXL Receptor Tyrosine Kinase), and FGFR (Fibroblast Growth Factor Receptor) families of kinases.[1][2] By binding to the ATP-binding pocket of these kinases, S49076 prevents their autophosphorylation and subsequent activation of downstream signaling cascades.[1]
Primary Kinase Targets
S49076 demonstrates potent inhibitory activity against MET, AXL, MER (a member of the TAM family of RTKs along with AXL), and FGFR isoforms 1, 2, and 3.[1] Notably, it also inhibits clinically relevant mutated isoforms of MET and FGFRs.[1] At higher, yet still clinically relevant, concentrations, S49076 has also been shown to inhibit Aurora B kinase, suggesting a dual mechanism of action depending on the cellular context.[3]
Quantitative Inhibition Profile
The inhibitory potency of (Z)-S49076 hydrochloride has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) against its primary targets and in cellular assays are summarized below.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) | Assay Type |
| MET | <20 | Radiometric |
| AXL | <20 | Radiometric |
| MER | <20 | Radiometric |
| FGFR1 | <20 | Radiometric |
| FGFR2 | <20 | Radiometric |
| FGFR3 | <20 | Radiometric |
| VEGFR2 | 1900 | ELISA |
Data compiled from multiple sources.[1]
Table 2: Cellular Activity
| Cell Line | Assay Type | IC50 (nM) | Target Pathway |
| H441 | MET Phosphorylation | 2 | MET |
| H441 | GAB1 Phosphorylation | 1 | MET |
| GTL-16 | MET Phosphorylation | 3 | MET |
| MEF (hAXL) | AXL Phosphorylation | 56 | AXL |
| MDA-MB-231 | AKT Phosphorylation (GAS6-stimulated) | 33 | AXL |
| H1703 | FGFR1 Phosphorylation | 68 | FGFR1 |
| SNU-16 | FGFR2 Phosphorylation | 95 | FGFR2 |
| RT-112 | FGFR3 Phosphorylation | 200 | FGFR3 |
| GTL-16 | Cell Viability | 3 | MET-dependent |
| SNU-16 | Cell Viability | 167 | FGFR2-dependent |
| A549 | Cell Migration (HGF-stimulated) | 14 | MET-driven |
Data compiled from multiple sources.[1][4]
Signaling Pathways
(Z)-S49076 hydrochloride disrupts key signaling pathways that are crucial for cancer cell proliferation and survival. The primary cascades affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are downstream of MET, AXL, and FGFR activation.[1]
MET Signaling Pathway Inhibition
Upon binding of its ligand, Hepatocyte Growth Factor (HGF), MET dimerizes and autophosphorylates, leading to the recruitment of adaptor proteins like GAB1. This initiates downstream signaling through the PI3K/AKT and RAS/MAPK pathways. S49076 blocks the initial autophosphorylation of MET, thereby inhibiting the entire downstream cascade.
AXL and FGFR Signaling Pathway Inhibition
Similarly, S49076 inhibits the activation of AXL and FGFRs. AXL is activated by its ligand, GAS6, while FGFRs are activated by FGFs. Both receptor families utilize the PI3K/AKT and RAS/MAPK pathways to promote cell survival and proliferation. S49076's inhibition of these receptors blocks these downstream effects.
Experimental Protocols
The characterization of (Z)-S49076 hydrochloride involved a series of key in vitro and cellular assays. The following sections provide detailed methodologies for these experiments.
Western Blot Analysis of Protein Phosphorylation
This protocol is used to detect the phosphorylation status of target kinases and downstream signaling proteins.
-
Cell Culture and Treatment: Plate cells (e.g., H441 for MET phosphorylation) and grow to 70-80% confluency. Serum-starve cells overnight, then pre-treat with various concentrations of (Z)-S49076 hydrochloride for 2 hours. Stimulate with the appropriate ligand (e.g., 50 ng/mL HGF for 10-15 minutes), if necessary.
-
Lysate Preparation: Wash cells twice with ice-cold PBS. Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes. Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer proteins to a PVDF membrane. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-MET Tyr1234/1235) overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal with an imaging system.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
Compound Treatment: Treat cells with a range of concentrations of (Z)-S49076 hydrochloride and incubate for a period equivalent to 4 cell doubling times.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of the compound on cell motility.
-
Cell Seeding: Seed cells (e.g., A549) in a 24-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Treatment and Incubation: Wash with media to remove detached cells and then add fresh media containing various concentrations of (Z)-S49076 hydrochloride and a stimulant (e.g., HGF).
-
Imaging: Capture images of the wound at time 0 and after a set period (e.g., 40 hours).
-
Analysis: Measure the closure of the wound area over time to determine the extent of cell migration.
Soft Agar Colony Formation Assay
This assay evaluates the ability of cells to grow in an anchorage-independent manner, a hallmark of transformation.
-
Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in culture medium in 6-well plates and allow it to solidify.
-
Cell Suspension in Top Agar: Prepare a single-cell suspension and mix with a low-melting-point 0.3-0.4% agar solution in culture medium containing various concentrations of (Z)-S49076 hydrochloride.
-
Plating: Overlay the cell-agar mixture onto the base layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the colonies with culture medium as needed.
-
Colony Staining and Counting: Stain the colonies with crystal violet and count them using a microscope.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for characterizing a kinase inhibitor like (Z)-S49076 hydrochloride.
Conclusion
(Z)-S49076 hydrochloride is a multi-targeted tyrosine kinase inhibitor with potent activity against MET, AXL, and FGFR. Its mechanism of action involves the direct inhibition of these kinases, leading to the blockade of crucial downstream signaling pathways and subsequent reduction in tumor cell proliferation, survival, and migration. The preclinical data strongly support its potential as a therapeutic agent in cancers driven by the dysregulation of these signaling pathways. Further clinical investigation is ongoing to fully elucidate its therapeutic efficacy.[5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MET/AXL/FGFR Inhibitor S49076 Impairs Aurora B Activity and Improves the Antitumor Efficacy of Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. First-in-human phase I study of oral S49076, a unique MET/AXL/FGFR inhibitor, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
